4-Chloro-6-methylquinazoline-8-carboxamide
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Overview
Description
4-Chloro-6-methylquinazoline-8-carboxamide is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylquinazoline-8-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with acetic anhydride, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylquinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
4-Chloro-6-methylquinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylquinazoline-8-carboxamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling pathways essential for tumor growth and proliferation. The compound’s ability to bind to DNA and interfere with its replication also contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methylquinazoline-2-carboxamide
- 6-Chloro-4-aminoquinazoline-2-carboxamide
- 4-Chloro-6-methylquinoline-2-one
Uniqueness
4-Chloro-6-methylquinazoline-8-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to its analogs, this compound exhibits higher selectivity and potency in inhibiting certain molecular targets, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C10H8ClN3O |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
4-chloro-6-methylquinazoline-8-carboxamide |
InChI |
InChI=1S/C10H8ClN3O/c1-5-2-6-8(7(3-5)10(12)15)13-4-14-9(6)11/h2-4H,1H3,(H2,12,15) |
InChI Key |
WPQIPWMRMHNGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)N)N=CN=C2Cl |
Origin of Product |
United States |
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